molecular formula C7H8BrNO2 B3010514 2-Bromo-4,6-dimethoxypyridine CAS No. 276251-83-3

2-Bromo-4,6-dimethoxypyridine

Cat. No.: B3010514
CAS No.: 276251-83-3
M. Wt: 218.05
InChI Key: XFLBSQOJFFKGBY-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethoxypyridine is an organic compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at the 2, 4, and 6 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethoxypyridine typically involves the bromination of 4,6-dimethoxypyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Bromo-4,6-dimethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy groups play crucial roles in binding interactions and the overall pharmacokinetic profile of the compound .

Comparison with Similar Compounds

    2-Bromo-4,6-dimethylpyridine: Similar structure but with methyl groups instead of methoxy groups.

    2-Chloro-4,6-dimethoxypyridine: Chlorine atom instead of bromine.

    4,6-Dimethoxypyridine: Lacks the bromine atom.

Comparison: 2-Bromo-4,6-dimethoxypyridine is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and properties. The bromine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its chloro or methyl analogs. The methoxy groups increase its solubility in organic solvents and influence its electronic properties .

Properties

IUPAC Name

2-bromo-4,6-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLBSQOJFFKGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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